The compound can be sourced from chemical suppliers and is categorized as an organic sulfonamide. Sulfonamides are a class of compounds that have been extensively studied for their antibacterial properties and are utilized in various therapeutic contexts, including as enzyme inhibitors and in cancer treatment .
The synthesis of 3-(Diethylamino)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonyl chloride with diethylamine. This reaction is generally performed under controlled conditions to optimize yield and purity. The key steps include:
The molecular formula of 3-(Diethylamino)benzene-1-sulfonamide is . Its molecular weight is approximately 253.34 g/mol.
The compound can be represented using various structural notations:
3-(Diethylamino)benzene-1-sulfonamide can undergo several chemical reactions:
The mechanism of action of 3-(Diethylamino)benzene-1-sulfonamide primarily involves its role as an enzyme inhibitor. For instance, it has been shown to inhibit carbonic anhydrase enzymes by binding to their active sites. This inhibition disrupts the conversion of carbon dioxide to bicarbonate, which can lead to physiological effects such as diuresis and reduced intraocular pressure.
Property | Value |
---|---|
Molecular Formula | C12H17N2O2S |
Molecular Weight | 253.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
pKa | Not specified |
These properties indicate that 3-(Diethylamino)benzene-1-sulfonamide is likely to be stable under standard laboratory conditions but may require careful handling due to its reactivity with strong acids or bases.
3-(Diethylamino)benzene-1-sulfonamide finds applications across various scientific fields:
The introduction of sulfonamides as chemotherapeutic agents marked a transformative milestone in medicinal chemistry. Gerhard Domagk's seminal 1932 discovery that the azo dye Prontosil (sulfonamidochrysoidine) exhibited potent antibacterial activity in vivo initiated the era of synthetic antibiotics [1] [2]. Subsequent elucidation revealed that Prontosil acted as a prodrug, metabolizing to the active moiety sulfanilamide, which competitively inhibits bacterial dihydropteroate synthase in the folate biosynthesis pathway [1]. This mechanistic understanding catalyzed extensive structural derivatization, yielding second-generation agents like sulfathiazole (1938), widely used in WWII wound management, and sulfamethoxazole (1961), still employed in combination with trimethoprim for urinary tract infections [1] [4].
Beyond antibacterials, sulfonamide scaffolds diversified into multiple therapeutic domains:
This structural versatility arises from the sulfonamide group’s capacity to engage in hydrogen bonding, coordinate metal ions (e.g., zinc in carbonic anhydrase), and confer tunable physicochemical properties through N¹- or N⁴-substitutions [3] [9].
Table 1: Evolution of Key Sulfonamide-Based Therapeutics
Compound | Year Introduced | Therapeutic Class | Clinical Application |
---|---|---|---|
Prontosil | 1932 | Antibacterial | Streptococcal infections |
Sulfathiazole | 1938 | Antibacterial | WWII wound infections |
Acetazolamide | 1953 | Carbonic anhydrase inhibitor | Glaucoma, epilepsy |
Hydrochlorothiazide | 1958 | Diuretic | Hypertension |
Celecoxib | 1998 | COX-2 inhibitor | Anti-inflammatory |
The introduction of diethylamino groups at the meta-position of benzenesulfonamides represents a strategic modification to enhance target engagement and pharmacokinetic properties. This substitution exerts multifaceted effects:
Steric and Electronic Modulation:The diethylamino group (-N(CH₂CH₃)₂) is a strong electron-donating substituent that increases electron density on the adjacent sulfonamide nitrogen. This enhances hydrogen-bond acceptor capacity toward enzymatic active sites, as demonstrated in crystal structures of carbonic anhydrase (CA) complexes [3] [8]. Concurrently, the branched ethyl groups create steric constraints that favor selective binding to specific CA isoforms. For example, 3-(diethylamino)benzenesulfonamide derivatives exhibit >100-fold selectivity for tumor-associated CA XII (Kᵢ = 0.82 nM) over cytosolic CA I [3].
Table 2: Impact of Amino Substituents on Sulfonamide Bioactivity
Substituent | Lipophilicity (Log P) | CA IX Kᵢ (nM) | CA XII Kᵢ (nM) | Cellular Permeability |
---|---|---|---|---|
-NH₂ | -0.96 | 226 | 390 | Low |
-N(CH₃)₂ | 0.89 | 83.4 | 226 | Moderate |
-N(CH₂CH₃)₂ | 1.85 | 2.9 | 0.82 | High |
Pharmacokinetic Optimization:Diethylamino substitution significantly increases lipophilicity (Log P = 1.85 vs. -0.96 for unsubstituted sulfonamide), enhancing membrane permeability and oral bioavailability [5] [8]. This balances the polar sulfonamide moiety, aligning with drug-like properties. In diuretic development, diarylamides bearing 3-(diethylamino)benzenesulfonamide groups (e.g., compound E3) achieved nanomolar inhibition of urea transporters (UT-A1) and demonstrated >80% oral absorption in rodent models [8].
Synthetic Accessibility:Copper-catalyzed oxidative coupling between sodium sulfinates and diethylamine enables efficient synthesis of 3-(diethylamino)benzenesulfonamides [5]. Recent advances employ DABSO (DABCO·SO₂ complex) as a solid SO₂ surrogate for palladium-catalyzed aminosulfonylation, allowing incorporation of diethylamino groups under mild conditions [5].
Therapeutic Applications:
The 3-(diethylamino)benzenesulfonamide motif thus exemplifies rational design to optimize steric, electronic, and ADME properties while expanding therapeutic applications beyond classical sulfonamide roles.
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8